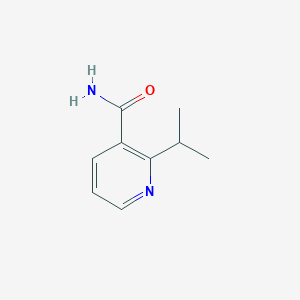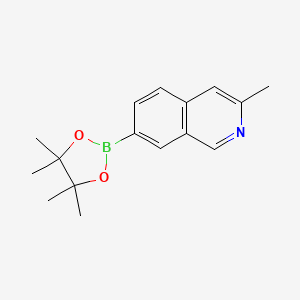
2-Chloro-10H-phenoxazine-10-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-10H-phenoxazine-10-carbaldehyde is a chemical compound that belongs to the phenoxazine family. Phenoxazines are heterocyclic compounds containing nitrogen and oxygen atoms in their structure. This particular compound is characterized by the presence of a chloro group at the 2-position and an aldehyde group at the 10-position of the phenoxazine ring. Phenoxazine derivatives are known for their diverse applications in various fields, including material science, organic light-emitting diodes, photoredox catalysis, dye-sensitized solar cells, and chemotherapy .
Méthodes De Préparation
The synthesis of 2-Chloro-10H-phenoxazine-10-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorophenol with o-nitrobenzaldehyde under basic conditions to form this compound. The reaction typically requires a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the phenoxazine ring .
Industrial production methods for phenoxazine derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
2-Chloro-10H-phenoxazine-10-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Chloro-10H-phenoxazine-10-carbaldehyde has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Chloro-10H-phenoxazine-10-carbaldehyde involves its interaction with specific molecular targets and pathways. Phenoxazine derivatives are known to modulate various biological pathways, including those involved in oxidative stress and apoptosis. For example, some phenoxazine derivatives can inhibit the activity of enzymes like Akt, which plays a crucial role in cell survival and proliferation . By inhibiting Akt, these compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer therapy .
Comparaison Avec Des Composés Similaires
2-Chloro-10H-phenoxazine-10-carbaldehyde can be compared with other similar compounds, such as phenothiazine and phenazine derivatives.
Phenothiazine: Similar to phenoxazine, phenothiazine contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
Phenazine: Phenazine derivatives are known for their antimicrobial and antitumor properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenoxazine derivatives .
Propriétés
Formule moléculaire |
C13H8ClNO2 |
|---|---|
Poids moléculaire |
245.66 g/mol |
Nom IUPAC |
2-chlorophenoxazine-10-carbaldehyde |
InChI |
InChI=1S/C13H8ClNO2/c14-9-5-6-13-11(7-9)15(8-16)10-3-1-2-4-12(10)17-13/h1-8H |
Clé InChI |
XSWVJFKDCBVMPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C3=C(O2)C=CC(=C3)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[5-(Trifluoromethyl)pyrrolidin-2-yl]methanamine](/img/structure/B15329998.png)






![tert-Butyl (2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-yl)carbamate](/img/structure/B15330035.png)


